2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid
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Overview
Description
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, esters, and carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid involves several steps:
Protection of Amino Groups: The initial step involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups.
Formation of Amide Bonds: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form amide bonds.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved often include the formation of stable complexes with these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxyacetic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenylacetic acid
Uniqueness
What sets 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(17(25)20-11-15(22)23)9-10-16(24)27-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)(H,21,26)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGCXFHFKHGAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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